Clopidogrel Metabolite II
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Overview
Description
Clopidogrel Metabolite II is an active metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is a prodrug that requires metabolic activation in the liver to exert its therapeutic effects. The active metabolite, this compound, specifically and irreversibly inhibits the P2Y12 subtype of adenosine diphosphate (ADP) receptors on platelets, preventing platelet aggregation and reducing the risk of thrombotic events such as heart attacks and strokes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel Metabolite II involves a two-step oxidation process. Initially, clopidogrel is converted to 2-oxo-clopidogrel by cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2C19 . This intermediate is then further metabolized to the active thiol metabolite, this compound, through a series of oxidative steps involving enzymes such as CYP2C19, CYP3A4, and CYP2B6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of clopidogrel followed by its metabolic activation using liver microsomes or recombinant enzymes. The process is optimized to ensure high yield and purity of the active metabolite, which is then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Clopidogrel Metabolite II undergoes several types of chemical reactions, including:
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming covalent bonds with target proteins.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cytochrome P450 enzymes, liver microsomes, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity and product formation .
Major Products Formed
The major product formed from the reactions involving this compound is the covalently bound complex with the P2Y12 receptor, which inhibits platelet aggregation .
Scientific Research Applications
Clopidogrel Metabolite II has several scientific research applications, including:
Mechanism of Action
Clopidogrel Metabolite II exerts its effects by irreversibly binding to the P2Y12 subtype of ADP receptors on platelets. This binding prevents the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation. By inhibiting this pathway, this compound reduces the risk of thrombotic events .
Comparison with Similar Compounds
Similar Compounds
Ticagrelor: Another P2Y12 receptor inhibitor that does not require metabolic activation and has a faster onset of action.
Prasugrel: A thienopyridine derivative similar to clopidogrel but with a more potent and consistent antiplatelet effect.
Uniqueness
Clopidogrel Metabolite II is unique in its requirement for metabolic activation, which introduces variability in patient response due to genetic differences in cytochrome P450 enzyme activity. This characteristic distinguishes it from other P2Y12 inhibitors like ticagrelor and prasugrel, which do not require metabolic activation and have more predictable pharmacokinetic profiles .
Properties
CAS No. |
1287430-40-3 |
---|---|
Molecular Formula |
C25H26ClNO6S |
Molecular Weight |
504.01 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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